2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole
Overview
Description
2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is an imidazopyridine.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole, due to its structural complexity, has been a subject of interest in the synthesis of novel heterocyclic compounds. Zamora et al. (2004) demonstrated the utility of the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, hinting at the potential of such compounds in biological applications (Zamora et al., 2004).
Potential in Biological Applications
Imidazo[1,2-a]pyridine derivatives have been explored for their biological significance. A study by Ramprasad et al. (2015) synthesized and evaluated new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, discovering potent anti-tubercular activity in several compounds (Ramprasad et al., 2015). This suggests that derivatives of this compound could also exhibit significant biological activities.
Exploration of SAR and Novel Scaffolds
Kim et al. (2009) explored the structure-activity relationships (SAR) of antitubercular nitroimidazoles, which are structurally related to the compound . Their work provides a foundation for understanding how structural changes might affect biological activity (Kim et al., 2009). Furthermore, Zhang et al. (2019) developed a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, showcasing the versatility and potential for the creation of libraries of molecules with diverse biological activities (Zhang et al., 2019).
Antibacterial and Antiviral Potentials
Compounds related to imidazo[1,2-a]pyridines have shown promising antibacterial and antiviral activities. For instance, a study highlighted the synthesis of 2-benzylthioimidazo[1,2-a]pyridine derivatives and their in vitro antibacterial activity against pathogenic bacteria (Ablo et al., 2022). Additionally, Gudmundsson et al. (2003) synthesized novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides with significant activity against human cytomegalovirus, indicating the potential of such compounds in antiviral therapies (Gudmundsson et al., 2003).
Potential in Antineoplastic Applications
The structural analogs of this compound have been researched for their antineoplastic properties. Abdel-Hafez (2007) synthesized a series of 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, finding variable degrees of antineoplastic activity against certain cell lines (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
The compound 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against a variety of infectious agents . .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to target essential, conserved cellular processes . This suggests that the compound may affect a variety of biochemical pathways.
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-nitro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-20(22)11-4-5-12-13(7-11)18-15(17-12)23-9-10-8-19-6-2-1-3-14(19)16-10/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFHSJJINRLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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